gentamicin C2a

Übersicht

Beschreibung

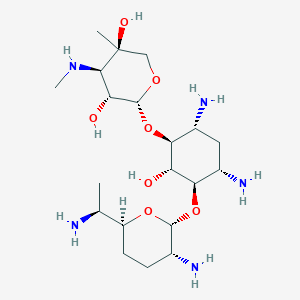

Gentamicin C2a is a component of the gentamicin C complex, a group of aminoglycoside antibiotics produced by Micromonospora purpurea. It is stereoisomeric with gentamicin C2, differing in the configuration of the hydroxyl group at the 6′ position of the purpurosamine ring . Structurally, this compound lacks hydroxy groups at the 3′ and 4′ positions of its hexose moiety, a feature critical to its antimicrobial activity . The compound constitutes 20–40% of the gentamicin complex in commercial formulations and is recognized for its potent activity against Gram-negative bacteria, including Pseudomonas aeruginosa and Neisseria gonorrhoeae .

Vorbereitungsmethoden

Chemical Synthesis from Sisomicin

Stereocontrolled Synthesis Pathway

The most widely documented synthetic route to gentamicin C2a begins with sisomicin (10 ), a naturally occurring aminoglycoside. As described in recent studies, sisomicin undergoes a seven-step transformation to yield this compound (4 ) with high stereochemical fidelity . Key steps include:

-

Acetal Cleavage : Treatment of sisomicin with trifluoroacetic acid in wet dichloromethane removes protective groups, yielding intermediate 15 .

-

Sulfinyl Imine Formation : Reaction with (R)-tert-butylsulfinamide and potassium hydrogen sulfate generates a sulfinyl imine, which undergoes epimerization at C5′ using diazabicycloundecene (DBU) to produce 16 (69% yield over three steps) .

-

Methylation : Addition of methylmagnesium chloride at −60°C selectively introduces a methyl group at the 6′-position, yielding a 94:6 mixture of 17 (C2a precursor) and 18 (C2 precursor). Chromatographic separation achieves 65% isolation of 17 .

-

Final Deprotection : Acidic hydrolysis of 17 , hydrogenolysis over palladium hydroxide, and barium hydroxide treatment yield this compound (4 ) with >95% purity .

Table 1: Key Parameters in Sisomicin-Based Synthesis

| Step | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Acetal Cleavage | TFA, CH₂Cl₂/H₂O | 85 | 90 |

| Epimerization | DBU, CH₂Cl₂, 40°C | 69 | 88 |

| Methylation | MeMgCl, −60°C | 65 | 94 |

| Final Deprotection | Pd(OH)₂, Ba(OH)₂ | 78 | 95 |

Challenges and Optimizations

Epimerization at C5′ is critical for ensuring the correct stereochemistry of C2a. The use of DBU as a base minimizes side reactions, but residual epimers (e.g., 18 ) necessitate careful chromatography . Scalability remains limited due to the cryogenic conditions required for methylation, though recent advances in flow chemistry show promise for industrial adaptation .

Fermentation and Biosynthetic Engineering

Methyltransferase Network in Micromonospora echinospora

This compound is natively produced by Micromonospora spp. through a methylation network involving four enzymes: GenN, GenD1, GenK, and GenL . GenL, located outside the primary biosynthetic cluster, catalyzes the terminal 6′-N-methylation required for C2a formation. Deletion of competing methyltransferases (e.g., GenK) shifts production toward C2a, achieving titers of 120 mg/L in optimized strains .

Table 2: Impact of Methyltransferase Modifications on C2a Yield

| Strain Modification | C2a Titer (mg/L) | % of Total Gentamicins |

|---|---|---|

| Wild-Type | 15 | 10 |

| ΔGenK | 85 | 58 |

| ΔGenK + GenL Overexpression | 120 | 82 |

Fermentation Process Parameters

-

Medium Composition : Soybean meal (4%), glucose (2%), and ammonium sulfate (0.5%) at pH 7.2 .

-

Oxygenation : Dissolved oxygen maintained at 30% saturation to enhance methyltransferase activity .

-

Harvesting : Broth extracted at 144 hours, with C2a isolated via ion-exchange chromatography .

Chromatographic Isolation from Gentamicin Complex

Counter-Current Distribution (CCD)

The foundational method for isolating C2a employs a methanol-chloroform-17% NH₄OH (1:2:1) solvent system . In a 2,800-transfer CCD apparatus, C2a partitions into tubes 1–16, achieving 85% purity. Subsequent concentration and lyophilization yield the sulfate salt (742 mcg/mg potency) .

Ion-Exchange Chromatography

Weakly acidic cation-exchange resins (e.g., IRA 401S) selectively bind C2a at pH 6.0–7.5. Elution with 0.2–0.9M ammonium salts followed by ammonia treatment (1.5–3.5M) achieves 92% purity . Nanofiltration concentrates the eluate, reducing energy consumption by 40% compared to rotary evaporation .

Table 3: Comparison of Isolation Techniques

| Method | Purity (%) | Yield (%) | Scalability |

|---|---|---|---|

| CCD | 85 | 70 | Low |

| Ion-Exchange | 92 | 88 | High |

| Preparative HPLC | 99 | 50 | Moderate |

Stability and Formulation Considerations

Sulfate Salt Preparation

This compound sulfate is synthesized by dissolving the free base in water, adjusting to pH 4.5 with H₂SO₄, and precipitating with methanol . The sulfate salt exhibits superior stability, with <5% degradation after 24 months at 25°C .

Injectable Formulations

A nitrogen-purged formulation containing sodium sulfite (3.0 mg/mL) and EDTA (0.05 mg/mL) prevents oxidation, maintaining 98% potency over 18 months . Filling under nitrogen atmosphere reduces oxygen residuals to <0.5 ppm, critical for long-term storage .

Analytical Characterization

NMR and Mass Spectrometry

-

¹H NMR (D₂O): δ 5.30 (d, J = 3.5 Hz, H-1), 3.15 (s, 6′-N-CH₃) .

-

HRMS : [M+H]⁺ calcd. for C₂₁H₄₃N₅O₇: 514.3132; found: 514.3129 .

Purity Assessment

HPLC with evaporative light scattering detection (ELSD) using a C18 column (ACN/0.1% TFA gradient) resolves C2a (Rₜ = 12.3 min) from C2 (Rₜ = 14.1 min) .

Analyse Chemischer Reaktionen

Arten von Reaktionen: cis-Azetidin-2,4-dicarbonsäure unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann mit starken Oxidationsmitteln wie RuO4 oxidiert werden.

Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Lithiumaluminiumhydrid (LiAlH4) durchgeführt werden.

Substitution: Nucleophile Substitutionsreaktionen können am Azetidinring auftreten, was zur Bildung verschiedener Derivate führt.

Häufige Reagenzien und Bedingungen:

Oxidation: RuO4 bei 0 °C über 80 Stunden.

Reduktion: LiAlH4 in wasserfreiem Ether.

Substitution: Nucleophile wie Amine oder Alkoxide unter basischen Bedingungen.

Hauptprodukte, die gebildet werden:

Oxidation: cis-Azetidin-2,4-dicarbonsäure.

Reduktion: Entsprechende Alkohole oder Amine.

Substitution: Verschiedene substituierte Azetidinderivate.

Wissenschaftliche Forschungsanwendungen

Pharmacokinetics

The pharmacokinetic profile of gentamicin C2a has been studied in various animal models, including piglets. Research indicates that this compound is rapidly absorbed following intramuscular administration, achieving peak plasma concentrations within 15-30 minutes. The elimination half-life varies based on health status; infected animals tend to clear the drug faster than healthy ones. This pharmacokinetic behavior is crucial for determining appropriate dosing regimens in clinical settings .

Key Pharmacokinetic Parameters

| Parameter | Healthy Piglets | Infected Piglets |

|---|---|---|

| Cmax (µg/mL) | Higher | Lower |

| T1/2 (hours) | Longer | Shorter |

| AUC (h·µg/mL) | Greater | Lesser |

Microbiological Applications

This compound has been shown to be effective against various bacterial strains, including Escherichia coli, Staphylococcus aureus, and Bacillus subtilis. Minimum inhibitory concentration (MIC) values for this compound demonstrate its potency in inhibiting these pathogens, making it a valuable tool in microbiological research and clinical applications.

Representative MIC Values

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Bacillus subtilis ATCC 6633 | 0.02 |

| Escherichia coli ATCC 10536 | 2.2 |

| Staphylococcus aureus ATCC 6538P | 1.0 |

Clinical Applications

This compound is primarily utilized in treating serious infections caused by susceptible bacteria. Its broad-spectrum activity makes it particularly useful for managing infections in immunocompromised patients or those with severe underlying conditions. However, careful monitoring for potential nephrotoxicity and ototoxicity is essential due to the known adverse effects associated with aminoglycosides .

Case Studies

-

Case Study on Efficacy Against Respiratory Infections :

A study involving infected piglets demonstrated that this compound effectively reduced bacterial load in respiratory infections caused by Actinobacillus pleuropneumoniae and Pasteurella multocida. The results indicated significant improvements in clinical signs and microbiological outcomes post-treatment. -

Ototoxicity Assessment :

Research comparing this compound with other gentamicin subtypes revealed that while all exhibited comparable antibacterial activity, this compound showed a lower incidence of ototoxicity in cochlear explant studies, suggesting it may be a safer alternative for certain patient populations .

Wirkmechanismus

The mechanism of action of cis-Azetidine-2,4-dicarboxylic acid involves its interaction with molecular targets such as enzymes and receptors. For example, it has been shown to inhibit the high-affinity L-glutamate transporter, affecting neurotransmitter regulation in the brain . The compound’s unique structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Antimicrobial Potency

*MIC values vary by bacterial strain. This compound exhibits comparable potency to C1, C1a, and C2 but superior to C2b .

Toxicity Profile

| Compound | Nephrotoxicity (Relative) | Ototoxicity (Relative) |

|---|---|---|

| This compound | Moderate | Low |

| Gentamicin C1 | Low | Lowest |

| Gentamicin C1a | Low | Low |

| Gentamicin C2 | High | High |

| Gentamicin C2b | Lowest | Lowest |

This compound demonstrates significantly lower ototoxicity than its stereoisomer C2, making it a safer candidate for formulations .

Pharmacokinetics

- Clearance : this compound is cleared faster than C1 but slower than C2b in neonates, with a two-compartment model best describing its distribution .

- Solubility : Lower mass flow in reactive extraction due to conformational differences affecting solvation interactions .

- Metabolism : Resistance to modification by bacterial acetyltransferases due to 3′,4′-di-deoxygenation .

Clinical Implications

- Reformulation Strategies : Removing C2 and enriching C2a/C1a could reduce toxicity while retaining efficacy .

- Stereoisomer Separation : Chromatographic challenges in isolating C2a from C2 hinder pure C2a formulations .

- Synthetic Routes : Enzymatic synthesis (e.g., GenB4 catalysis) offers scalable production of C2a .

Biologische Aktivität

Gentamicin C2a, a member of the aminoglycoside antibiotic family, is primarily used for its antibacterial properties against a range of Gram-negative bacteria. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, structure-activity relationships, and comparative studies with other gentamicin components.

Overview of this compound

Gentamicin is a complex mixture of several components, including C1, C1a, C2, C2a, and C2b. The primary difference between gentamicin C2 and C2a lies in the stereochemistry of the methyl group attached to the 6′-position of the aminoglycoside structure. This subtle variation can significantly influence their biological activities and toxicological profiles.

This compound exerts its antibacterial effect by binding to the bacterial ribosome, specifically to the 30S subunit. This binding interferes with protein synthesis by causing misreading of mRNA and inhibiting translocation. The efficacy of this compound in inhibiting protein synthesis has been demonstrated through various in vitro studies.

Antibacterial Activity

The Minimum Inhibitory Concentration (MIC) values for this compound have been reported in several studies:

| Bacterial Strain | MIC (µg/mL) | Comparative Activity |

|---|---|---|

| E. coli ATCC 700926 | 256 | 32-fold less potent than gentamicin C1 |

| aac(6′)-Ib strain | 256 | Significantly higher than isogenic strain without AME |

| Clinical carbapenem-resistant Enterobacteriaceae | Varied | Higher activity observed with optimized mixtures |

This compound showed reduced activity compared to other congeners like C1 and C1a, particularly in strains expressing aminoglycoside-modifying enzymes (AMEs) .

Pharmacokinetics

Pharmacokinetic studies have indicated that gentamicin components exhibit different clearance rates and half-lives depending on the health status of the subject:

- Healthy Neonates : Gentamicin C1a had a terminal half-life (T1/2) of approximately 24.94 hours.

- Infected Neonates : The same component had a significantly reduced T1/2 of about 11.94 hours .

This variability underscores the importance of considering patient condition when administering gentamicin therapies.

Toxicity Profiles

This compound is associated with nephrotoxicity and ototoxicity, common side effects linked to aminoglycosides. Comparative studies have shown that:

- This compound induces moderate increases in biomarkers for oxidative stress in renal cells.

- Cytotoxicity assays revealed that gentamicin C2 was more cytotoxic than other congeners at clinically relevant concentrations .

Structure-Activity Relationships (SAR)

Research has established that modifications at specific positions on the gentamicin structure can alter its binding affinity and toxicity:

- Position 6′ : Methyl substitution impacts both antibacterial potency and ototoxicity.

- Ribosomal Binding : Variations in structure affect how well these compounds bind to bacterial versus human ribosomes .

Case Study 1: Efficacy Against Resistant Strains

A study involving clinical isolates of carbapenem-resistant Enterobacteriaceae demonstrated that formulations maximizing gentamicin C1 and C2 significantly outperformed those with lower concentrations of these components. The optimized formulation showed MICs four times lower against resistant strains .

Case Study 2: Pharmacokinetics in Neonates

In a clinical setting involving neonates treated with gentamicin, distinct pharmacokinetic profiles were observed for each component. The study highlighted how infection status influenced drug clearance and nephrotoxic potential .

Q & A

Basic Research Questions

Q. How is gentamicin C2a identified and quantified in pharmaceutical formulations using HPLC?

this compound is quantified via reversed-phase liquid chromatography (RP-LC) coupled with charged aerosol detection (CAD) or mass spectrometry (MS). The United States Pharmacopeia (USP) specifies chromatographic conditions using a pentafluoropropionic acid-acetonitrile/water mobile phase (10:90 v/v) at 40°C, with a C18 column (e.g., COSMOSIL PBr) and post-column derivatization for peak identification . Retention times and relative peak areas are compared to pharmacopeial reference standards, though these standards are costly and often unavailable for minor components like C2a .

Q. What challenges arise in developing HPLC methods for this compound due to the lack of reference standards?

Key challenges include resolving co-eluting isomers (e.g., C2 and C2a) and quantifying components without individual reference standards. Researchers often rely on "summed" standards (e.g., C2+C2a) or literature-reported elution orders . Compounding this, minor impurities (e.g., C2b) may co-elute, requiring ion-exchange chromatography or derivatization with agents like 1,2-phthalic dicarboxaldehyde for improved resolution .

Q. What pharmacopeial standards define the acceptable composition of this compound in drug products?

The USP mandates that gentamicin formulations contain 25–55% combined C2, C2a, and C2b, with C2a specifically requiring a peak-to-valley ratio ≥2.0 relative to C2 in chromatograms . The European Pharmacopoeia further specifies that this compound must exhibit a retention time ~2.3 times that of impurity A (e.g., sisomicin) under standardized conditions .

Advanced Research Questions

Q. How can researchers design experiments to compare the nephrotoxicity of this compound with other congeners?

In vivo models (e.g., rat or beagle studies) are dosed with isolated congeners (C1, C2, C2a) at equivalent molar concentrations. Renal function markers (serum creatinine, urea) and histopathological analyses are tracked over time. In vitro assays using renal proximal tubule cells can measure oxidative stress and apoptosis markers. Notably, C2a exhibits ~50% lower nephrotoxicity than C2 in rodent models, attributed to stereochemical differences at the C6' position .

Q. What enzymatic mechanisms underlie this compound biosynthesis, and how can they be studied?

this compound biosynthesis involves the epimerase GenB2, which catalyzes C6' amino group stereochemical inversion. Knockout strains of Micromonospora purpurea lacking genB2 accumulate C2b instead of C2a, confirming GenB2's role. Enzyme activity can be assayed in vitro using purified substrates (e.g., gentamicin C2b) and monitoring product formation via LC-MS . Isotopic labeling (e.g., -precursors) further traces biosynthetic flux .

Q. What strategies improve separation of this compound from stereoisomers like C2?

Isocratic ion-exchange chromatography with a sulfopropyl-modified silica column effectively resolves C2a (retention time ~23 min) from C2 (~21 min) using a phosphate buffer (pH 6.5) and post-column o-phthalaldehyde derivatization for UV detection . Alternative approaches include chemical synthesis of C2a via selective methylation or enzymatic modification of C2b .

Q. How do pharmacokinetic (PK) parameters of this compound vary across animal models, and what methods are used?

PK studies in beagles and neonatal rats use LC-MS/MS to measure plasma and tissue concentrations after intravenous dosing. C2a exhibits a volume of distribution () of 0.3–0.5 L/kg and half-life () of 2–3 hours, with renal clearance (~80% of total) being saturable at high doses . Physiologically based pharmacokinetic (PBPK) models incorporating glomerular filtration rate (GFR) variability are critical for neonatal studies .

Eigenschaften

IUPAC Name |

(2R,3R,4R,5R)-2-[(1S,2S,3R,4S,6R)-4,6-diamino-3-[(2R,3R,6S)-3-amino-6-[(1S)-1-aminoethyl]oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H41N5O7/c1-8(21)12-5-4-9(22)18(30-12)31-15-10(23)6-11(24)16(13(15)26)32-19-14(27)17(25-3)20(2,28)7-29-19/h8-19,25-28H,4-7,21-24H2,1-3H3/t8-,9+,10-,11+,12-,13-,14+,15+,16-,17+,18+,19+,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUFIWSHGXVLULG-BSBKYKEKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CCC(C(O1)OC2C(CC(C(C2O)OC3C(C(C(CO3)(C)O)NC)O)N)N)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]([C@@H]1CC[C@H]([C@H](O1)O[C@@H]2[C@H](C[C@H]([C@@H]([C@H]2O)O[C@@H]3[C@@H]([C@H]([C@@](CO3)(C)O)NC)O)N)N)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H41N5O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20208485 | |

| Record name | Gentamicin C2a | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20208485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

463.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59751-72-3 | |

| Record name | Gentamicin C2a | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20208485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GENTAMICIN C2A | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WD54726063 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.